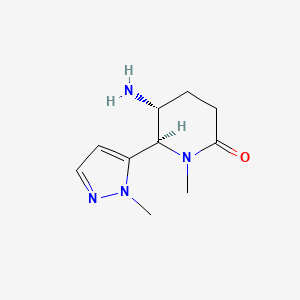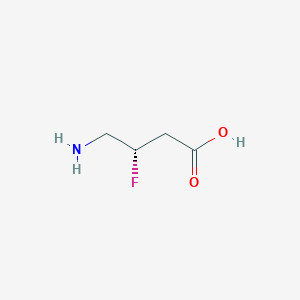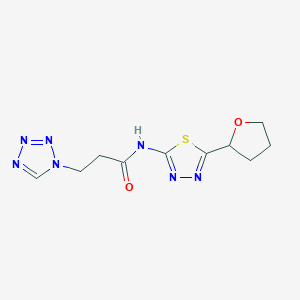
Sodium 4-hydroxy-3,5-diiodobenzenesulfonate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-hydroxy-3,5-diiodobenzenesulfonate hydrate is a chemical compound with the molecular formula C6H3I2NaO4S·xH2O. It is commonly used as a diagnostic aid and has a molecular weight of 447.95 g/mol. This compound is known for its high iodine content and is often utilized in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-hydroxy-3,5-diiodobenzenesulfonate hydrate typically involves the iodination of 4-hydroxybenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the 3 and 5 positions of the benzene ring. The reaction conditions often include the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-hydroxy-3,5-diiodobenzenesulfonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in less iodinated derivatives.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, deiodinated compounds, and various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Sodium 4-hydroxy-3,5-diiodobenzenesulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and diagnostic tests due to its high iodine content.
Medicine: It serves as a diagnostic aid in medical imaging and radiology.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 4-hydroxy-3,5-diiodobenzenesulfonate hydrate involves its interaction with molecular targets through its iodine atoms. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 4-hydroxybenzenesulfonate: Lacks the iodine atoms, making it less effective in applications requiring high iodine content.
Sodium 3,5-diiodo-4-hydroxybenzoate: Similar structure but different functional groups, leading to varied reactivity and applications.
Uniqueness
Sodium 4-hydroxy-3,5-diiodobenzenesulfonate hydrate is unique due to its specific iodine substitution pattern and the presence of both hydroxyl and sulfonate groups. This combination imparts distinct chemical properties and makes it highly valuable in diagnostic and industrial applications.
Propiedades
Fórmula molecular |
C6H5I2NaO5S |
|---|---|
Peso molecular |
465.97 g/mol |
Nombre IUPAC |
sodium;4-hydroxy-3,5-diiodobenzenesulfonate;hydrate |
InChI |
InChI=1S/C6H4I2O4S.Na.H2O/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;;/h1-2,9H,(H,10,11,12);;1H2/q;+1;/p-1 |
Clave InChI |
WJBFQTZRJNQUMT-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13360245.png)


![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360273.png)
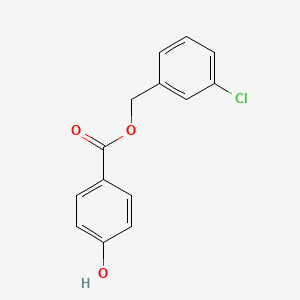
![2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one](/img/structure/B13360283.png)
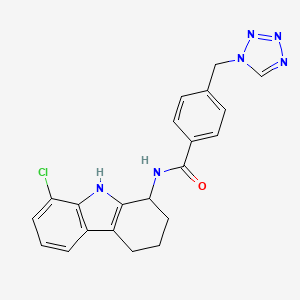
![1-[4-(difluoromethoxy)phenyl]-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360299.png)
![[2-(1H-Indol-3-yl)ethyl]-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine](/img/structure/B13360305.png)

